

5-Bromo-2-chloro-6-methylnicotinic acid physicochemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-chloro-6-methylnicotinic acid

Cat. No.: B1524783

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An In-depth Technical Guide to the Physicochemical Properties of **5-Bromo-2-chloro-6-methylnicotinic acid**

Introduction

5-Bromo-2-chloro-6-methylnicotinic acid is a halogenated pyridine carboxylic acid derivative. Its multifunctional structure, featuring a carboxylic acid group, a pyridine core, and multiple halogen substituents, makes it a valuable and versatile building block in synthetic and medicinal chemistry. Substituted nicotinic acids are key pharmacophores in numerous active pharmaceutical ingredients (APIs), and understanding the precise physicochemical properties of novel analogues like this one is paramount for successful drug design, formulation development, and process chemistry.

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Bromo-2-chloro-6-methylnicotinic acid**. As direct experimental data for this specific compound is not extensively available in public literature, this document emphasizes the authoritative, field-proven methodologies required for its characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, medicinal chemists, and drug development professionals.

Chemical Identity and Structure

The foundational step in any physicochemical analysis is the unambiguous confirmation of the chemical's identity and structure.

Identifier	Value	Source
IUPAC Name	5-Bromo-2-chloro-6-methylpyridine-3-carboxylic acid	[1]
CAS Number	1256809-64-9	[1]
Molecular Formula	C ₇ H ₅ BrCINO ₂	[1]
Molecular Weight	250.48 g/mol	[1]
Canonical SMILES	Cc1c(cc(c(n1)Cl)C(=O)O)Br	[1]

Chemical Structure:

The structure consists of a central pyridine ring functionalized at key positions:

- A carboxylic acid group at position 3, which imparts acidic properties.
- A chloro group at position 2.
- A bromo group at position 5.
- A methyl group at position 6.

The electronic properties of the pyridine ring are significantly influenced by the electron-withdrawing effects of the halogen atoms and the carboxylic acid group, and the electron-donating nature of the methyl group.

Core Physicochemical Properties: Data and Methodologies

A precise understanding of properties such as melting point, acidity, solubility, and lipophilicity is critical for predicting a compound's behavior in both chemical reactions and biological systems.

Summary of Physicochemical Data

Property	Value	Notes
Melting Point (°C)	Data not available.	High melting point expected for a crystalline solid.
Boiling Point (°C)	Data not available.	Likely to decompose upon heating. A predicted value for the related isomer 5-Bromo-6-chloronicotinic acid is 370.0 ± 42.0 °C. ^[2]
pKa	Data not available.	Predicted value for the related isomer 5-Bromo-6-chloronicotinic acid is 2.85 ± 0.10 . ^[2]
Aqueous Solubility	Data not available.	Expected to be low in neutral water, but higher in alkaline solutions. The related 5-Bromo-6-chloronicotinic acid is soluble in methanol. ^[2]

Thermal Properties: Melting Point

Expert Insight: The melting point is a critical indicator of both purity and the energetic stability of the crystal lattice. A sharp melting range typically signifies high purity. For substituted aromatic acids, intermolecular forces, particularly hydrogen bonding from the carboxylic acid dimers and dipole-dipole interactions from the halogens, result in a high lattice energy that must be overcome.

Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC):

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and heat flow using certified indium and zinc standards.
- **Sample Preparation:** Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan. Crimp the pan with a hermetic lid.

- Method Parameters:
 - Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a rate of 10 °C/min up to a temperature well past the expected melt (e.g., 250 °C).
 - Atmosphere: Purge the sample cell with dry nitrogen at a flow rate of 50 mL/min to create an inert environment and prevent oxidative degradation.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.

Acidity (pKa)

Expert Insight: The pKa value governs the ionization state of the molecule at a given pH. As a carboxylic acid, this compound will exist predominantly in its neutral, protonated form (R-COOH) at low pH and its ionized, deprotonated carboxylate form (R-COO⁻) at high pH. This property is fundamental to its aqueous solubility, membrane permeability, and receptor binding interactions. The electron-withdrawing halogens are expected to increase the acidity (lower the pKa) compared to unsubstituted nicotinic acid.

Protocol for pKa Determination by Potentiometric Titration:

- System Preparation: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
- Sample Preparation: Prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., 20% methanol in water) to ensure complete dissolution. Record the exact concentration.
- Titration:
 - Place the solution in a jacketed beaker maintained at 25 ± 0.5 °C.
 - Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution using an automated titrator.
 - Record the pH value after each incremental addition of the titrant.

- Data Analysis: Plot the first derivative of the pH vs. titrant volume curve. The peak of the derivative curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.

Solubility

Expert Insight: Aqueous solubility is a cornerstone of drug development, directly impacting bioavailability. For an acidic compound, solubility is highly pH-dependent. The intrinsic solubility (solubility of the neutral form) is often low, but it increases dramatically as the pH rises above the pKa and the highly polar carboxylate salt is formed.

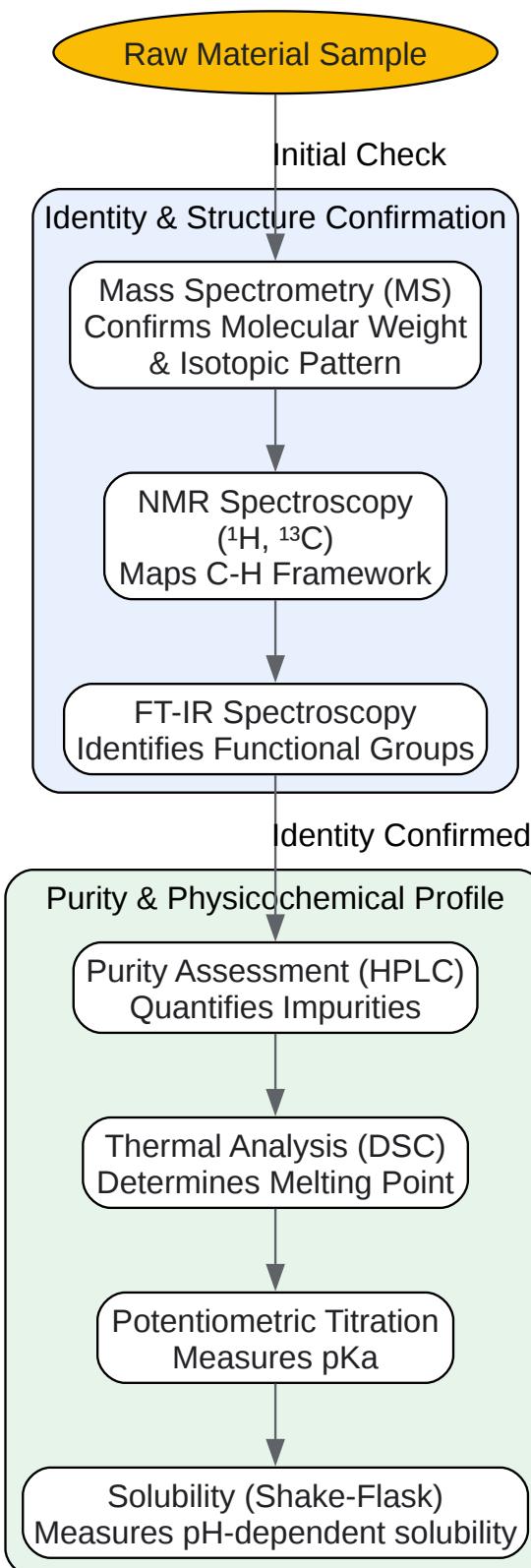
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

- Medium Preparation: Prepare buffered solutions at various relevant pH values (e.g., pH 2.0, 5.0, 7.4).
- Sample Addition: Add an excess amount of the solid compound to each buffer solution in separate glass vials. The goal is to have undissolved solid remaining at equilibrium.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.
- Sample Processing: After equilibration, allow the vials to stand for a short period. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.
- Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Reporting: Report the solubility in mg/mL or µg/mL at each specific pH and temperature.

Spectroscopic and Structural Characterization Workflow

Spectroscopic analysis provides an incontrovertible fingerprint of the molecule, confirming its structure and identifying any impurities. The logical flow of this characterization is crucial for a

comprehensive analysis.



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Caption: Logical workflow for the comprehensive characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is the most powerful technique for elucidating the precise molecular structure. For **5-Bromo-2-chloro-6-methylnicotinic acid**, we expect distinct signals corresponding to each unique proton and carbon environment.

- ^1H NMR Expectations (in DMSO-d₆):
 - Carboxylic Acid Proton (-COOH): A very broad singlet far downfield (>13 ppm), which may exchange with residual water.
 - Aromatic Proton (-CH-): One singlet in the aromatic region (typically 8-9 ppm). The single aromatic proton is at position 4, and its coupling to adjacent positions is absent due to substitution.
 - Methyl Protons (-CH₃): One singlet in the aliphatic region (~2.5-2.7 ppm).
- ^{13}C NMR Expectations (in DMSO-d₆):
 - Seven distinct carbon signals are expected.
 - Carboxylic Carbon (-COOH): ~165-170 ppm.
 - Pyridine Ring Carbons: Five signals in the aromatic region (~120-160 ppm), including two signals for carbons bearing halogens (C-Br, C-Cl) and one for the carbon attached to the methyl group.
 - Methyl Carbon (-CH₃): ~18-25 ppm.

Protocol for NMR Data Acquisition:

- Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice for carboxylic acids) in a 5 mm NMR tube.
- Data Acquisition: Acquire ^1H , ^{13}C , and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

- Analysis: Integrate the ^1H signals to confirm proton ratios. Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations to definitively confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expert Insight: FT-IR is excellent for rapidly identifying the presence of key functional groups. The spectrum will be dominated by vibrations from the carboxylic acid and the substituted aromatic ring.

Expected Characteristic Absorption Bands (cm^{-1}):

- O-H Stretch (Carboxylic Acid): Very broad band from $\sim 2500\text{-}3300\text{ cm}^{-1}$, indicative of hydrogen bonding.
- C=O Stretch (Carboxylic Acid): Strong, sharp band around $\sim 1700\text{-}1730\text{ cm}^{-1}$.
- C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the $\sim 1400\text{-}1600\text{ cm}^{-1}$ region.
- C-Cl / C-Br Stretches: Typically found in the fingerprint region below 1000 cm^{-1} .

Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Collection: Co-add at least 16 scans at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.
- Interpretation: Label the major peaks and correlate them to the expected functional groups.

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides the exact molecular weight and offers invaluable structural information through fragmentation patterns. The most critical diagnostic feature for

this compound is the unique isotopic signature arising from the presence of both bromine (^{79}Br /~50.7%, ^{81}Br /~49.3%) and chlorine (^{35}Cl /~75.8%, ^{37}Cl /~24.2%).

Expected Mass Spectrum (High-Resolution ESI-MS):

- Molecular Ion Cluster $[\text{M}-\text{H}]^-$ (Negative Mode): An intense cluster of peaks will be observed. The pattern will show four main peaks corresponding to the different isotopic combinations of Br and Cl, centered around m/z 248/250/252. The exact mass measurement of these ions should match the theoretical calculation to within 5 ppm, confirming the elemental composition.
- Fragmentation: A common fragmentation pathway would be the loss of CO_2 (44 Da) from the carboxylate anion.

Protocol for ESI-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the compound (~10 $\mu\text{g}/\text{mL}$) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Data Acquisition: Acquire spectra in both positive $[\text{M}+\text{H}]^+$ and negative $[\text{M}-\text{H}]^-$ ionization modes.
- Analysis: Compare the observed isotopic pattern of the molecular ion with the theoretically predicted pattern. Analyze fragmentation data to further support the proposed structure.

Safety and Handling

While specific toxicological data for **5-Bromo-2-chloro-6-methylnicotinic acid** is not available, data from structurally related halo-pyridines and nicotinic acids should be used to guide handling procedures.

- GHS Hazard Classification (Anticipated, based on analogues[3][4]):
 - Pictogram: GHS07 (Exclamation Mark)

- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Recommended Handling Precautions:
 - Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles.
 - Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.
 - Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

5-Bromo-2-chloro-6-methylnicotinic acid is a compound of significant interest for chemical and pharmaceutical research. This guide establishes a framework for its comprehensive physicochemical characterization. The outlined protocols, grounded in standard regulatory and scientific principles, provide a robust pathway for researchers to generate the high-quality data needed to unlock the full potential of this versatile molecule in their development programs. The key to successful application lies not just in the final data, but in the rigorous and validated methodologies used to obtain it.

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